3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent for forming carbon-carbon bonds. The pinacol ester moiety enhances the stability of the boronic acid, making it more suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-chloro-4-(cyanomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or aryl-alkene compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of an acid or a base. The major product is the corresponding aryl or alkyl compound.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol or alcohol, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols or Alcohols: Formed from oxidation reactions.
Aryl or Alkyl Compounds: Formed from protodeboronation reactions.
Scientific Research Applications
3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The stability of the pinacol ester moiety ensures efficient transmetalation and high yields of the coupling product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and cyanomethyl substituents.
3-Cyanophenylboronic Acid Pinacol Ester: Similar but lacks the chloro substituent.
3-Chloro-4-(N-methylcarbamoyl)phenylboronic Acid: Similar but has a different substituent on the aromatic ring.
Uniqueness
3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both chloro and cyanomethyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s stability and solubility, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H17BClNO2 |
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Molecular Weight |
277.55 g/mol |
IUPAC Name |
2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3 |
InChI Key |
FZGGSFHILQIOHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)Cl |
Origin of Product |
United States |
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